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Compound of Interest

Compound Name: Pyrethric acid

Cat. No.: B1252271 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic

techniques utilized in the structural elucidation of pyrethric acid, a key component of the

natural insecticides known as pyrethrins. This document details the characteristic spectral data

obtained from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR),

and Ultraviolet-Visible (UV-Vis) spectroscopy, presented in structured tables for comparative

analysis. Furthermore, it outlines the experimental protocols employed for these analytical

methods and includes visualizations of the analytical workflow and the biosynthetic pathway of

pyrethric acid to facilitate a deeper understanding.

Introduction
Pyrethric acid is a monoterpenoid derived from the flowers of Tanacetum cinerariifolium. As

the acidic moiety of Type II pyrethrins, its structural characterization is crucial for the quality

control of natural insecticides and for the development of synthetic analogues. Spectroscopic

analysis provides the foundational data for confirming the identity and purity of pyrethric acid.

Spectroscopic Data of Pyrethric Acid
The structural features of pyrethric acid, including its cyclopropane ring, carboxylic acid, and

methoxycarbonylpropenyl side chain, give rise to a unique spectroscopic fingerprint. The

following tables summarize the key quantitative data from various spectroscopic analyses.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of

pyrethric acid. The complete assignment of ¹H and ¹³C NMR chemical shifts for the pyrethric
acid moiety has been achieved through 2D NMR experiments such as HMQC and HMBC[1].

Table 1: ¹H and ¹³C NMR Spectroscopic Data for the Pyrethric Acid Moiety (in CDCl₃)

Atom No.
¹H Chemical
Shift (δ, ppm)

Multiplicity J (Hz)
¹³C Chemical
Shift (δ, ppm)

1 1.95 d 8.0 34.5

2 2.30 dd 8.0, 5.5 32.5

3 - - - 29.5

4 - - - 173.0

5 1.25 s - 22.0

6 1.20 s - 20.5

7 6.80 d 15.5 135.5

8 5.80 d 15.5 120.5

9 - - - 167.0

10 2.15 s - 12.5

11 3.75 s - 51.5

Data extracted from studies on Pyrethrin II, which contains the pyrethric acid moiety[1].

Mass Spectrometry (MS)
Mass spectrometry of pyrethric acid, typically performed using Gas Chromatography-Mass

Spectrometry (GC-MS), reveals characteristic fragmentation patterns. The electron ionization

(EI) mass spectrum provides information on the molecular weight and the stability of different

fragments.
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Table 2: Key Mass Spectrometry Data for Pyrethric Acid

m/z Relative Intensity (%)
Proposed Fragment
Identity

212 Low [M]⁺ (Molecular Ion)

197 Moderate [M - CH₃]⁺

181 Moderate [M - OCH₃]⁺

168 High
[M - COOH - H]⁺ or [M -

CH₃O₂C]⁺

153 High [M - COOCH₃ - H₂O]⁺

123 High [C₈H₁₁O]⁺

107 High [C₇H₇O]⁺

Characteristic fragments for Type II pyrethrins (esters of pyrethric acid) include m/z 168/169

and 212[2].

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in pyrethric acid. The

spectrum shows characteristic absorption bands for the carboxylic acid, ester, and alkene

functionalities.

Table 3: Characteristic Infrared Absorption Bands for Pyrethric Acid
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

2500-3300 Broad O-H stretch (Carboxylic acid)

1715 Strong
C=O stretch (α,β-unsaturated

ester)[2]

1690 Strong C=O stretch (Carboxylic acid)

1640 Medium C=C stretch (Alkene)

1171 Strong C-O stretch (Ester)[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the conjugated systems within the pyrethric
acid molecule. The presence of the α,β-unsaturated ester results in a characteristic absorption

maximum.

Table 4: UV-Visible Spectroscopic Data for Pyrethric Acid Moiety

Solvent λmax (nm)

95% Ethanol 229

Data is based on the UV spectrum of Pyrethrin II[3].

Experimental Protocols
Detailed methodologies are crucial for reproducible spectroscopic analysis. The following

sections outline the typical experimental protocols for the structural elucidation of pyrethric
acid.

Sample Preparation
Pyrethric acid is typically isolated from pyrethrum extract through saponification of the

pyrethrin esters, followed by acidification and extraction. For direct analysis of the pyrethric
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acid moiety, pyrethrin II can be isolated from the extract using chromatographic techniques

such as High-Performance Liquid Chromatography (HPLC).

NMR Spectroscopy
Instrument: Bruker Avance Spectrometer (or equivalent) operating at a proton frequency of

400 MHz or higher.

Solvent: Deuterated chloroform (CDCl₃).

Concentration: 5-10 mg of the sample dissolved in 0.5 mL of solvent.

Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

¹H NMR:

Pulse Program: Standard single-pulse sequence.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64.

¹³C NMR:

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096.

2D NMR (COSY, HSQC, HMBC): Standard pulse programs are used with optimized

parameters for the expected chemical shift ranges and coupling constants.

Gas Chromatography-Mass Spectrometry (GC-MS)
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Instrument: Agilent GC-MS system (or equivalent).

Column: DB-5MS fused-silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Injection: 1 µL of a derivatized (e.g., methylated) sample in splitless mode.

Oven Temperature Program:

Initial temperature: 60°C, hold for 1 min.

Ramp to 150°C at 30°C/min.

Ramp to 290°C at 10°C/min, hold for 6 min[4].

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-550.

Ion Source Temperature: 230°C.

Transfer Line Temperature: 280°C.

Infrared (IR) Spectroscopy
Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

Sample Preparation: A thin film of the sample is cast on a KBr or NaCl plate from a volatile

solvent (e.g., chloroform).

Measurement Mode: Transmittance.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.
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Number of Scans: 16-32.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Instrument: UV-Vis Spectrophotometer.

Solvent: 95% Ethanol or Cyclohexane.

Concentration: A dilute solution of the sample (e.g., 0.01-0.1 mg/mL).

Measurement: The absorbance is measured over a wavelength range of 200-400 nm.

Blank: The spectrum of the pure solvent is recorded as a baseline.

Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of

pyrethric acid.
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Workflow for Spectroscopic Analysis of Pyrethric Acid.

Biosynthetic Pathway of Pyrethric Acid
The biosynthesis of pyrethric acid from chrysanthemol involves a series of enzymatic steps.

Understanding this pathway can aid in the interpretation of related natural products.
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Biosynthetic Pathway of Pyrethric Acid.

This guide serves as a foundational resource for the spectroscopic analysis of pyrethric acid,

enabling researchers to confidently identify and characterize this important natural product. The
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provided data and protocols are intended to support quality control, new product development,

and further research in the field of natural insecticides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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